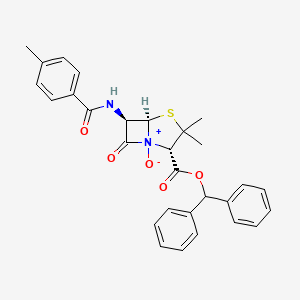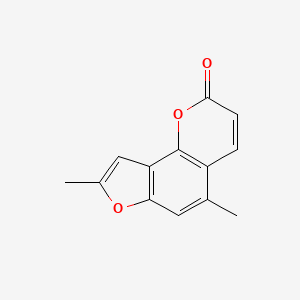
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for coumarins, including 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl-, often involve classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .
Chemical Reactions Analysis
Types of Reactions
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, propargyl bromide, and various sodium azides. The conditions often involve dry solvents and anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide and sodium azides can lead to the formation of coumarin–triazole derivatives .
Scientific Research Applications
2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Industry: Employed in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- include other coumarin derivatives such as:
- 7-hydroxy-4-methyl coumarin
- 5,7-dihydroxy-4-methyl coumarin
- Coumarin–triazole derivatives
Uniqueness
What sets 2H-Furo(2,3-h)-1-benzopyran-2-one, 5,8-dimethyl- apart from other coumarin derivatives is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
76605-65-7 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11-10(6-8(2)15-11)13-9(7)3-4-12(14)16-13/h3-6H,1-2H3 |
InChI Key |
RINHXDAQQJHPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(O2)C)C3=C1C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


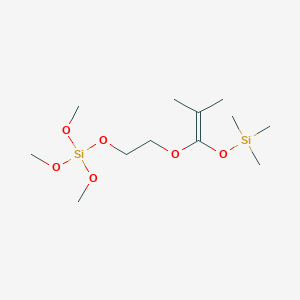
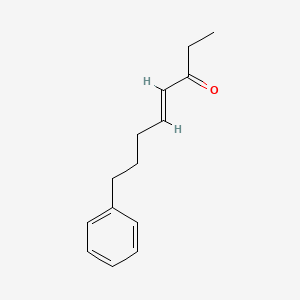
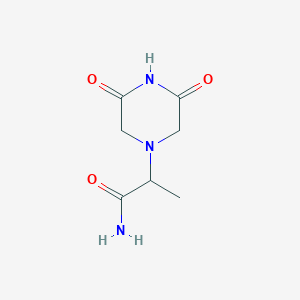
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
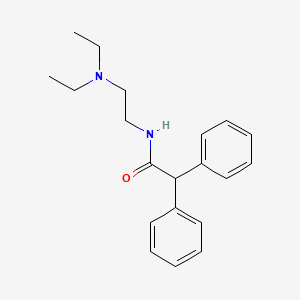
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)


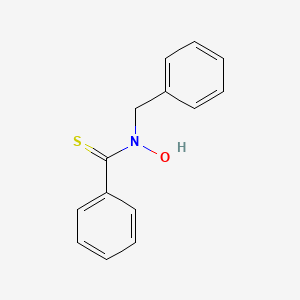
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

